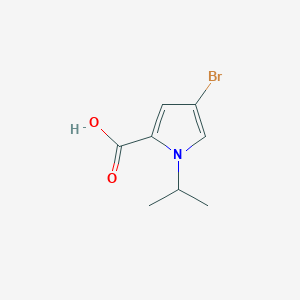
2-(1,3-Tiazol-2-il)butan-2-amina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-2-yl)butan-2-amine consists of a thiazole ring attached to a butan-2-amine group. Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .Physical and Chemical Properties Analysis
2-(1,3-Thiazol-2-yl)butan-2-amine is a colorless to yellowish liquid with a melting point of -3°C and a boiling point of 161-163°C.Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol, incluyendo la 2-(1,3-Tiazol-2-il)butan-2-amina, han sido estudiados por sus propiedades antimicrobianas. Se sabe que son efectivos contra una variedad de cepas bacterianas y fúngicas. Por ejemplo, ciertos compuestos de tiazol han mostrado una actividad significativa contra cepas bacterianas como Bacillus cereus, Bacillus subtilis y Escherichia coli, así como cepas fúngicas como Aspergillus niger, Fusarium oxysporum y Rhizopus oryzae .
Propiedades Anticancerígenas
Los tiazoles también se están explorando por su potencial en el tratamiento del cáncer. Algunos derivados han sido probados para la actividad anticancerígena contra líneas celulares cancerosas humanas como HEPG2 (cáncer de hígado) y MCF7 (cáncer de mama). Estos estudios a menudo utilizan ensayos como la sulforodamina B (SRB) para evaluar la eficacia de los compuestos .
Analgésico y Antiinflamatorio
Las actividades analgésica y antiinflamatoria de los derivados de tiazol son significativas, y algunos compuestos demuestran efectos considerables en estas áreas. Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos para el alivio del dolor y la inflamación .
Propiedades Antioxidantes
Los tiazoles pueden actuar como antioxidantes, ayudando a proteger el cuerpo del estrés oxidativo, que es un factor en muchas enfermedades crónicas. Su capacidad para neutralizar los radicales libres los hace valiosos en la investigación enfocada en prevenir o tratar las condiciones causadas por el daño oxidativo .
Aplicaciones Industriales
Los tiazoles también encuentran aplicaciones en el sector industrial, como en la síntesis de agentes de vulcanización del caucho, cristales líquidos y tintes. Sus propiedades químicas únicas los hacen adecuados para una amplia gama de procesos industriales .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative
Cellular Effects
The cellular effects of 2-(1,3-Thiazol-2-yl)butan-2-amine are not well-documented. Thiazoles have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(1,3-Thiazol-2-yl)butan-2-amine is not well-understood. Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-7(2,8)6-9-4-5-10-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUXQYEKFBUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247998-26-0 | |
| Record name | 2-(1,3-thiazol-2-yl)butan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)




![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)

![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)


